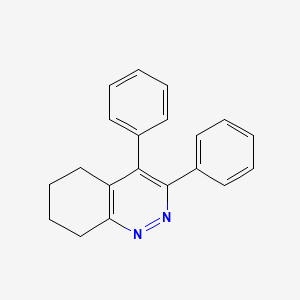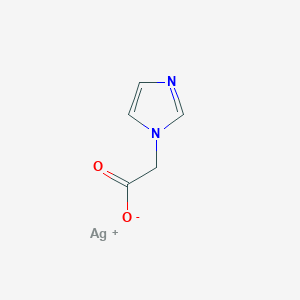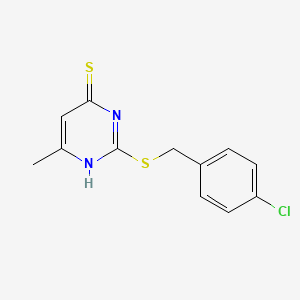
Cis-4-aminoadamantan-1-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cis-4-aminoadamantan-1-ol hydrochloride is a chemical compound with the molecular formula C10H18ClNO. It is a derivative of adamantane, a highly stable cage-like hydrocarbon. This compound is known for its applications in the pharmaceutical field, particularly as an intermediate in the synthesis of antiviral and antitumor drugs .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cis-4-aminoadamantan-1-ol hydrochloride typically involves the reduction of 5-hydroxy-2-adamantanone using palladium-carbon hydrogenation. The reaction is carried out in an aqueous ammonia solvent, followed by acidification to form the hydrochloride salt . The process is efficient, with high atom economy and minimal reaction steps, making it suitable for large-scale production.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of aqueous ammonia as the reaction medium ensures cost-effectiveness and environmental friendliness. The reaction conditions are optimized to achieve high yields and purity, making the process viable for commercial production .
Análisis De Reacciones Químicas
Types of Reactions
Cis-4-aminoadamantan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further modify the amino group or the hydroxyl group.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Palladium on carbon (Pd/C) is often used as a catalyst for hydrogenation reactions.
Substitution: Reagents such as alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various adamantane derivatives, such as ketones, carboxylic acids, and substituted amines. These derivatives have diverse applications in pharmaceuticals and materials science .
Aplicaciones Científicas De Investigación
Cis-4-aminoadamantan-1-ol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antiviral and antitumor properties.
Medicine: It serves as an intermediate in the synthesis of drugs targeting viral infections and cancer.
Industry: The compound is used in the production of functional polymers and other advanced materials
Mecanismo De Acción
The mechanism of action of cis-4-aminoadamantan-1-ol hydrochloride involves its interaction with specific molecular targets. The compound’s amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological pathways, leading to antiviral or antitumor effects. The exact molecular targets and pathways are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
- Trans-4-aminoadamantan-1-ol hydrochloride
- 1-aminoadamantane
- 4-hydroxyadamantane
Uniqueness
Cis-4-aminoadamantan-1-ol hydrochloride is unique due to its specific stereochemistry, which can influence its biological activity and chemical reactivity. Compared to its trans isomer, the cis configuration may offer different binding affinities and selectivities for molecular targets .
Propiedades
Fórmula molecular |
C10H18ClNO |
|---|---|
Peso molecular |
203.71 g/mol |
Nombre IUPAC |
(3R,5S)-4-aminoadamantan-1-ol;hydrochloride |
InChI |
InChI=1S/C10H17NO.ClH/c11-9-7-1-6-2-8(9)5-10(12,3-6)4-7;/h6-9,12H,1-5,11H2;1H/t6?,7-,8+,9?,10?; |
Clave InChI |
KWEPNQFVPHYHHO-ILQIGJEOSA-N |
SMILES isomérico |
C1[C@@H]2CC3(C[C@@H](C2N)CC1C3)O.Cl |
SMILES canónico |
C1C2CC3CC(C2)(CC1C3N)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


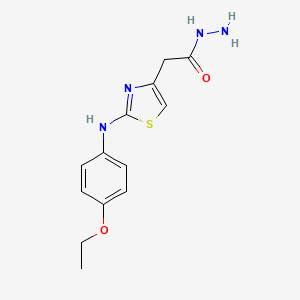
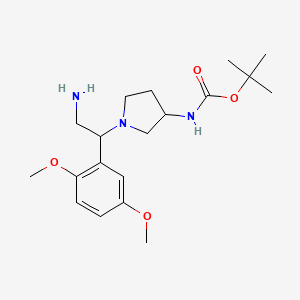
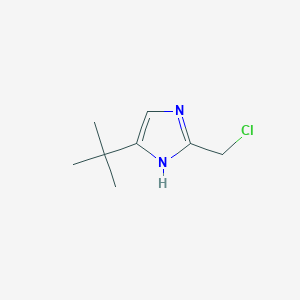
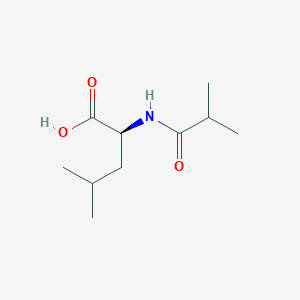
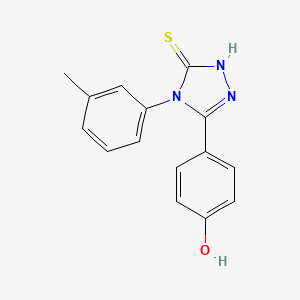

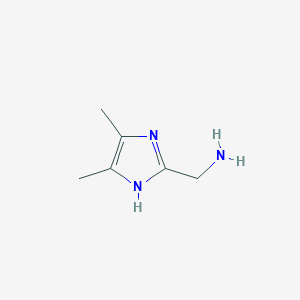
![2,7-Dibromobenzo[d]thiazole](/img/structure/B11763843.png)
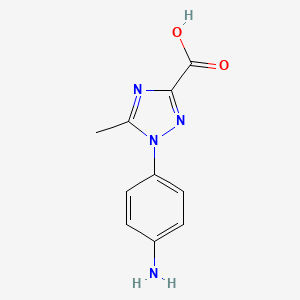
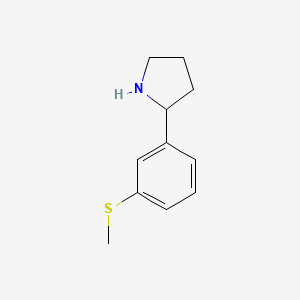
![(S)-2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)acetonitrile](/img/structure/B11763862.png)
